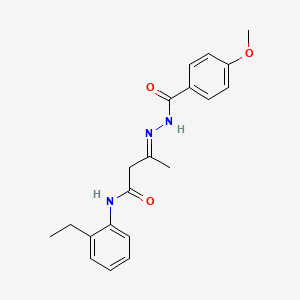
3-(p-Anisoylhydrazono)-N-(2-ethylphenyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylphenyl group, a methoxyphenyl group, and a formamido group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-ethylphenylamine with 4-methoxybenzoyl chloride to form an intermediate amide.
Formation of the Imino Group: The intermediate amide is then reacted with formamide under specific conditions to introduce the formamido group.
Final Assembly: The final step involves the reaction of the intermediate with butanoyl chloride to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule with applications in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Explored for its potential use in the development of novel polymers and coatings.
作用机制
The mechanism of action of (3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The formamido and imino groups play a crucial role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- (3E)-N-(2-METHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(2-ETHYLPHENYL)-3-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)AMIDO]IMINO}BUTANAMIDE
Comparison:
Structural Differences: The presence of different substituents on the phenyl rings or variations in the functional groups can lead to differences in reactivity and properties.
Uniqueness: (3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to the specific combination of ethyl, methoxy, and formamido groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
N-[(E)-[4-(2-ethylanilino)-4-oxobutan-2-ylidene]amino]-4-methoxybenzamide |
InChI |
InChI=1S/C20H23N3O3/c1-4-15-7-5-6-8-18(15)21-19(24)13-14(2)22-23-20(25)16-9-11-17(26-3)12-10-16/h5-12H,4,13H2,1-3H3,(H,21,24)(H,23,25)/b22-14+ |
InChI 键 |
FDPLHZYNYNQBSU-HYARGMPZSA-N |
手性 SMILES |
CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC=C(C=C2)OC)/C |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15015964.png)
![4-{(E)-[(2-hydroxyethyl)imino]methyl}-5-methyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15015967.png)
![N-[(1E)-3-[(2E)-2-(4-cyanobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15015969.png)
![2-{(E)-[(4-{[(Z)-(2-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B15015977.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015987.png)
![4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B15015994.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15016011.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B15016024.png)
![4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid](/img/structure/B15016031.png)
![(3E)-N-(2,4-dimethoxyphenyl)-3-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15016040.png)
![N'-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide](/img/structure/B15016043.png)
![(4E,4'E)-4,4'-{biphenyl-4,4'-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B15016050.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016056.png)
